2-(3,3-Difluoropiperidin-4-yl)acetonitrile
Description
2-(3,3-Difluoropiperidin-4-yl)acetonitrile (CAS: 1782516-55-5) is a fluorinated piperidine derivative with an acetonitrile functional group. The compound features a six-membered piperidine ring substituted with two fluorine atoms at the 3,3-positions and an acetonitrile moiety at the 4-position.
Properties
IUPAC Name |
2-(3,3-difluoropiperidin-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2/c8-7(9)5-11-4-2-6(7)1-3-10/h6,11H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYBHOHYYARDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CC#N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782516-55-5 | |
| Record name | 2-(3,3-difluoropiperidin-4-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropiperidin-4-yl)acetonitrile typically involves the reaction of 3,3-difluoropiperidine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropiperidin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-(3,3-Difluoropiperidin-4-yl)acetonitrile is a chemical compound with a piperidine ring substituted with two fluorine atoms and an acetonitrile group. It has a molecular formula of and a CAS number of 1782516-55-5. The presence of fluorine atoms influences its chemical properties, potentially enhancing its reactivity and biological activity compared to non-fluorinated analogs.
Scientific Research Applications
Based on available research, this compound may have applications in drug discovery, particularly for developing agents that modulate neurotransmitter systems or act as enzyme inhibitors. Interaction studies suggest that the compound may bind to specific receptors or enzymes, potentially influencing signaling pathways related to mood regulation and cognitive function.
Interaction Studies
Interaction studies involving this compound focus on its ability to bind to specific receptors or enzymes. Research indicates that the compound may interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and cognitive function. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 3,3-Difluoropiperidine | Precursor in the synthesis | 0.96 |
| 4-Piperidineacetonitrile | Lacks fluorine substituents | 0.88 |
| 4-Fluoropiperidine hydrochloride | Contains one fluorine atom | 0.88 |
| 2-(4,4-Difluoropiperidin-1-yl)ethanamine | Similar piperidine structure | 0.83 |
| 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride | More complex bicyclic structure | 0.81 |
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropiperidin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in drug discovery, it may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Structural Features
Core Modifications
- 2-(3-Fluoro-4-iodo-phenyl)acetonitrile (CAS: 261951-73-9): Replaces the piperidine ring with a fluorinated and iodinated benzene ring.
- 2-(4-Fluoropyridin-2-yl)acetonitrile (CAS: 1000504-35-7) : Substitutes the piperidine with a pyridine ring, introducing a nitrogen atom that enhances polarity and hydrogen-bonding capacity .
- 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile (CAS: 1219483-61-0) : Features a pyrimidine ring with a trifluoromethyl group, increasing electron-withdrawing effects and lipophilicity compared to the main compound .
Fluorination Patterns
- The 3,3-difluoropiperidine moiety in the main compound reduces ring puckering and stabilizes specific conformations, as observed in related piperidine derivatives (e.g., bond angles and torsional strain in and ).
- In contrast, 4-Fluorophenylacetonitrile (CAS: 459-22-3) lacks cyclic fluorination, resulting in a planar aromatic system with distinct electronic properties .
Physicochemical Properties
Key Observations :
- The trifluoromethyl group in 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile significantly lowers the pKa (acidic) compared to non-fluorinated analogs, enhancing solubility in polar solvents .
- Data gaps for the main compound highlight the need for further experimental characterization.
Biological Activity
2-(3,3-Difluoropiperidin-4-yl)acetonitrile, with the CAS number 1782516-55-5, is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a difluorinated piperidine moiety, suggests interesting pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 171.17 g/mol. The presence of fluorine atoms in the piperidine ring enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is likely mediated through its interaction with specific receptors and enzymes. Fluorinated compounds often exhibit altered binding affinities compared to their non-fluorinated counterparts due to changes in electronic properties and steric effects. This section reviews the current understanding of its mechanism based on available data.
Biological Activity Overview
Research indicates that this compound may have several biological activities:
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Antimicrobial | Potential activity against bacteria | |
| Neuroprotective | Reduces neuroinflammation |
Case Studies
- Cytotoxicity Study : A recent investigation involved testing this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM, suggesting potent cytotoxic activity .
- Neuroprotective Mechanism : In vitro studies using mouse microglial cells demonstrated that the compound could inhibit pro-inflammatory cytokine production when exposed to lipopolysaccharide (LPS), indicating its potential role as an anti-inflammatory agent in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
